molecular formula C7H11F4NO3 B3114242 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid CAS No. 2007909-01-3

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

Cat. No.: B3114242
CAS No.: 2007909-01-3
M. Wt: 233.16
InChI Key: ZITBMDXKDNBRTH-UHFFFAOYSA-N
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Description

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is a chemical compound with the molecular formula C7H11F4NO3 and a molecular weight of 233.16 g/mol . This compound is known for its unique structure, which includes a fluorinated azetidine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid involves several steps. One common method includes the reaction of 3-(methoxymethyl)azetidine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as column chromatography .

Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield .

Chemical Reactions Analysis

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBMDXKDNBRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 2
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 3
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 4
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 5
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 6
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

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